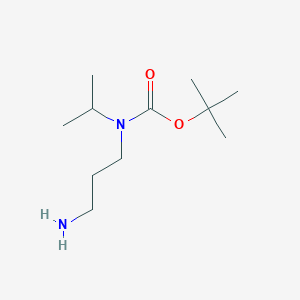

Tert-butyl 3-aminopropyl(isopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6-8,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJYSGLQUZZKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655488 | |

| Record name | tert-Butyl (3-aminopropyl)propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111236-12-4 | |

| Record name | tert-Butyl (3-aminopropyl)propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Tert-butyl 3-aminopropylcarbamate?

An In-depth Technical Guide on the Physical and Chemical Properties of Tert-butyl 3-aminopropylcarbamate

Introduction: The Strategic Importance of N-Boc-1,3-diaminopropane

Tert-butyl 3-aminopropylcarbamate, commonly referred to as N-Boc-1,3-diaminopropane or N-Boc-1,3-propanediamine, is a bifunctional organic compound that has become an indispensable tool in modern organic synthesis.[1][2][3] Its utility stems from a strategically designed structure featuring a primary amine at one end and a second primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group.[2][4] This differential protection allows for selective chemical transformations, making it a cornerstone building block, particularly in pharmaceutical research and drug development for the controlled, sequential introduction of a 1,3-diaminopropane linker into complex molecular architectures.[1][2]

The 3-aminopropyl moiety is a common motif in many biological molecules and drugs, while the carbamate group can enhance the stability and solubility of a final compound.[4] This guide offers a comprehensive exploration of the essential physical and chemical properties of Tert-butyl 3-aminopropylcarbamate, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights required for its effective application.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its successful application in the laboratory, from reaction setup to purification and storage. The core physicochemical properties of Tert-butyl 3-aminopropylcarbamate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 75178-96-0 | [1][3][5][6] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][3][5] |

| Molecular Weight | 174.24 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1][5] |

| Melting Point | 22 °C | [1] |

| Boiling Point | 203 °C (lit.) | [1] |

| Density | 0.998 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.454 (lit.) | [1] |

| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate | [3] |

Section 2: Solubility Profile

Solubility is a critical parameter that dictates solvent choice for chemical reactions, purification, and formulation.[7] Tert-butyl 3-aminopropylcarbamate's solubility is governed by its structure, which contains both polar (amine, carbamate) and non-polar (tert-butyl) groups.

Qualitative and Quantitative Solubility

The compound is generally characterized as being soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.[1][7][8] This is due to the capacity of the primary amine and carbamate functional groups to engage in hydrogen bonding.[7] While comprehensive quantitative data across a broad solvent range is limited in public literature, a key data point has been established.[7]

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required. | [7] |

| Polar Organic Solvents | Soluble (Qualitative) | Includes methanol, ethanol, dichloromethane. | [1][7] |

| Water | Sparingly soluble to insoluble | [7] |

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, quantitative solubility data in a solvent of interest, a thermodynamic shake-flask method is the gold standard. This protocol ensures that the true equilibrium solubility is measured.

Causality: The core principle here is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. The extended equilibration period (24-48 hours) is crucial to ensure this thermodynamic equilibrium is reached, avoiding the misleading results of kinetically-driven, supersaturated solutions.[7] Filtering the supernatant is a critical step to remove any microscopic solid particles that would otherwise artificially inflate the measured concentration.[7]

Methodology:

-

Preparation: Add an excess amount of Tert-butyl 3-aminopropylcarbamate to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile). Ensure enough solid is added so that it remains visible after equilibration.[7]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25 °C) for 24-48 hours.[7]

-

Sample Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter.[7]

-

Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a validated HPLC-UV method. Analyze the sample and determine its concentration against a standard curve of known concentrations. Calculate the original solubility, accounting for the dilution factor.[7]

Section 3: Chemical Reactivity and Stability

The synthetic utility of Tert-butyl 3-aminopropylcarbamate is defined by the differential reactivity of its two amine groups. The stability of the Boc protecting group is the paramount consideration for its handling, storage, and reaction planning.

Differential Reactivity The molecule's design provides an orthogonal protection strategy.[2]

-

Free Primary Amine: This group is nucleophilic and serves as the primary reaction site for transformations like acylation (amide bond formation), alkylation, reductive amination, and the formation of ureas or sulfonamides.[2]

-

Boc-Protected Amine: This group is non-nucleophilic and remains inert under a wide range of conditions, including those that are basic or reductive.[2] It is specifically designed to be removed under acidic conditions.[2]

Stability Profile

The stability of the compound is primarily dictated by the lability of the Boc group.[7]

| Condition | Stability | Degradation Pathway / Notes | Reference(s) |

| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions. This acid-catalyzed hydrolysis yields the free diamine, isobutylene, and carbon dioxide. | [2][7] |

| Neutral pH | Generally Stable | Minimal degradation is expected under neutral conditions. | [7] |

| Basic pH | Generally Stable | The Boc group is stable towards most bases. | [7] |

| Oxidative | Potentially Unstable | The free amine can be susceptible to oxidation. | [7] |

| Thermal | Potentially Unstable | The Boc group can be thermally labile, especially at elevated temperatures. | [1] |

| Storage | Stable | Recommended storage at 4°C, protected from light, under an inert nitrogen atmosphere. It is also noted to be air sensitive. | [5][6][9] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential in drug development to understand degradation pathways and establish the inherent stability of a compound.

Causality: This protocol exposes the compound to stress conditions (acid, base, oxidation, heat) that are harsher than typical storage conditions to accelerate degradation.[7] This allows for the rapid identification of potential degradation products and the compound's vulnerabilities, which is critical for predicting shelf-life and developing stable formulations.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[7]

-

Stress Conditions: [7]

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products formed.

Section 4: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of Tert-butyl 3-aminopropylcarbamate. NMR spectroscopy is the most powerful tool for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The key diagnostic signals are the large singlet for the tert-butyl group and the distinct methylene proton signals.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| -NH- (Carbamate) | 4.90 | Broad Singlet | 1H | [10] |

| -CH₂-NHBoc | 3.21 | Triplet | 2H | [10][11] |

| -CH₂-NH₂ | 2.76 | Triplet | 2H | [10][11] |

| -CH₂-CH₂-CH₂- | 1.62 | Multiplet | 2H | [10][11] |

| -C(CH₃)₃ | 1.43 | Singlet | 9H | [10][11] |

| (Data obtained in CDCl₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

¹³C NMR (100 MHz, CDCl₃, ppm): δ 156.15 (C=O, carbamate), 79.09 (quaternary C, tert-butyl), 39.61, 38.39, 33.26 (methylene carbons), 28.39 (methyl carbons, tert-butyl).[11]

Mass Spectrometry & IR Spectroscopy

-

Mass Spectrometry: Provides confirmation of the molecular weight (174.24 g/mol ). The exact mass is 174.136827821 Da.[3]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches from the amine and carbamate, and the strong C=O stretch of the carbamate group.

Section 5: Synthesis and Purification

The most common and efficient synthesis involves the selective mono-N-Boc protection of 1,3-diaminopropane.[1][2]

Experimental Protocol: Synthesis

Causality: The key to achieving mono-protection instead of di-protection is the use of a large excess of the starting diamine.[2] Statistically, this ensures that a molecule of di-tert-butyl dicarbonate (Boc₂O) is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus maximizing the yield of the desired product. The reaction is started at 0 °C to control the initial exotherm and then allowed to warm to room temperature for completion.[2]

Methodology:

-

Setup: To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) in a flask cooled to 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 1 hour.[2]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[2]

-

Workup: After the reaction is complete, the solvent and excess diamine are typically removed under reduced pressure. The residue is then taken up in a suitable solvent for purification.

-

Purification: The crude product is purified by silica gel column chromatography. A typical eluent system starts with 100% hexane and gradually increases to a mixture of hexane and ethyl acetate.[1] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a ninhydrin stain for visualization.[1]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil or low melting solid.[1]

Section 6: Safety and Handling

Tert-butyl 3-aminopropylcarbamate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1][3][6] It may also be harmful if swallowed.[3][12]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[1][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It should be stored under an inert atmosphere (e.g., nitrogen) as it is air-sensitive and light-sensitive.[5][6][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

Conclusion

Tert-butyl 3-aminopropylcarbamate is a highly valuable and versatile synthetic building block with broad applications in organic and medicinal chemistry.[2] Its well-defined physicochemical properties, combined with its unique differential reactivity, provide chemists with a reliable tool for constructing complex molecules. A thorough understanding of its solubility, stability, and reactivity, as detailed in this guide, is essential for its safe and effective use in advancing research and drug discovery programs.

References

- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

- chemical and physical properties of tert-Butyl (3-aminopropyl)

- tert-Butyl (3-aminopropyl)

- tert-Butyl N-(3-aminopropyl)

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. (2025). Benchchem.

- tert-Butyl (3-aminopropyl)

- tert-Butyl (3-aminopropyl)

- SAFETY DATA SHEET - N-BOC-1,3-Diaminopropane. (2011). Fisher Scientific.

- CAS 75178-96-0: tert-Butyl (3-aminopropyl)

- 75178-96-0 | tert-Butyl (3-aminopropyl)

- tert-Butyl (3-aminopropyl)

- Supporting Information for an unspecified article. Royal Society of Chemistry.

- tert-Butyl (3-aminopropyl)carbamate | Biochemical Reagent. MedChemExpress.

- Supporting Information for an unspecified article. Source not specified.

- Analysis of tert-Butyl (3-aminopropyl)

- tert-Butyl N-(3-aminopropyl)carbamate - ¹³C NMR Chemical Shifts. SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0 | AxisPharm [axispharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to Tert-Butyl (3-Aminopropyl)carbamate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of tert-butyl (3-aminopropyl)carbamate, a critical bifunctional building block in contemporary organic synthesis and medicinal chemistry. Moving beyond a simple datasheet, we will dissect the causality behind its synthesis, the strategic advantages of its unique structure, and its versatile applications in the development of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.

Core Molecular Characteristics and Physicochemical Properties

Tert-butyl (3-aminopropyl)carbamate, also widely known as N-Boc-1,3-diaminopropane, is a strategically designed molecule featuring a primary amine at one end and a primary amine protected by a tert-butyloxycarbonyl (Boc) group at the other.[1][2] This differential protection is the key to its utility, allowing for selective, sequential chemical transformations.[1]

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 75178-96-0 | [2][3][4][5] |

| Molecular Formula | C₈H₁₈N₂O₂ | [2][3][5][6] |

| Molecular Weight | 174.24 g/mol | [2][3][7][8] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1][2][6] |

| Melting Point | ~22 °C | [2][4] |

| Boiling Point | 203–271.7 °C | [2][4] |

| Density | ~0.998 g/mL at 20 °C | [2] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, dichloromethane) | [2][6] |

| Synonyms | N-Boc-1,3-diaminopropane, N-(tert-Butoxycarbonyl)-1,3-diaminopropane, (3-Aminopropyl)carbamic acid tert-butyl ester | [1][6][8] |

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of tert-butyl (3-aminopropyl)carbamate involves the selective mono-protection of 1,3-diaminopropane.[1][2] The thoughtful choice of reagents and reaction conditions is paramount to maximizing the yield of the desired mono-protected product over the di-protected byproduct.

The "Excess Diamine" Principle

The core of the synthesis is the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O).[1] From a mechanistic standpoint, both primary amines on the starting diamine are nucleophilic and capable of reacting with the electrophilic carbonyl carbons of Boc₂O. To favor mono-substitution, a large excess of 1,3-diaminopropane is employed.[1] This statistical approach ensures that a molecule of Boc₂O is far more likely to encounter an unreacted diamine molecule than a mono-protected one, thus minimizing the formation of the di-Boc-protected byproduct.

Self-Validating Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The validation steps, such as workup and purification, are designed to efficiently isolate the target compound from the excess starting material and byproducts.

Materials:

-

1,3-Diaminopropane (10 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-diaminopropane (10 eq.) in DCM. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1 eq.) in DCM and add it to the dropping funnel. Add the Boc₂O solution dropwise to the stirred diamine solution over approximately 1 hour. Rationale: Slow addition minimizes localized high concentrations of Boc₂O, further suppressing di-substitution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours.

-

Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Take up the resulting residue in water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Rationale: The desired product is significantly more soluble in the organic phase, while the excess protonated diamine and other salts remain in the aqueous layer.

-

Washing: Combine the organic layers and wash with brine (1x). Rationale: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification (if necessary): The product, often obtained as a colorless oil, is typically of high purity.[1] If further purification is required, column chromatography on silica gel can be performed.[2]

Applications in Drug Development: A Bifunctional Linchpin

The true value of tert-butyl (3-aminopropyl)carbamate lies in its bifunctional nature, which makes it an invaluable linker and scaffold component in synthesizing complex therapeutic agents.[1][2] The free primary amine serves as a nucleophilic handle for immediate reaction, while the Boc-protected amine remains inert, awaiting a strategic deprotection step.[1]

Key Application Areas:

-

Linker Chemistry: The 1,3-diaminopropane unit is a common linker used to connect different pharmacophores, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs) or kinase inhibitors.[1] The workflow allows for controlled, directional synthesis.

-

Polyamine Analogue Synthesis: Polyamines like spermidine and spermine are vital for cell proliferation, making their derivatives intriguing targets for cancer research.[1] This building block provides a core structural motif for creating novel polyamine analogues.[1][7]

-

Scaffold Elaboration: The free amine can be functionalized via acylation, alkylation, or reductive amination.[1] Subsequently, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM), revealing a new primary amine for further molecular elaboration. This orthogonality is a cornerstone of modern multi-step synthesis.[1]

Safety and Handling: A Non-Negotiable Priority

Authoritative safety data sheets classify tert-butyl (3-aminopropyl)carbamate as a corrosive substance that can cause severe skin burns and eye damage.[2][8][9] Ingestion may be harmful and can cause severe damage to internal tissues.[8][10] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All handling of this chemical must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[9]

-

Hand Protection: Double gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber) is recommended.[9]

-

Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are essential. A face shield should be worn over goggles when handling larger quantities.[9]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, preferably under an inert atmosphere.[3][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

By understanding the fundamental chemistry, synthetic strategy, and diverse applications of tert-butyl (3-aminopropyl)carbamate, researchers can effectively and safely harness its power to accelerate the discovery and development of novel therapeutics.

References

-

Chemsrc. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700. [Link]

-

AxisPharm. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | C8H19ClN2O2. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]

- 5. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]

- 6. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-1,3-diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern medicinal chemistry and organic synthesis, N-Boc-1,3-diaminopropane stands out as a pivotal building block.[1][2] As a mono-protected diamine, it offers a strategic advantage: the ability to selectively functionalize one amino group while the other remains masked by the tert-butoxycarbonyl (Boc) protecting group.[2][3] This differential reactivity is crucial for the construction of complex molecules, including polyamine analogues, which are instrumental in developing therapeutics targeting pathways involved in cell proliferation and cancer.[1] This guide provides a comprehensive exploration of the synthesis, purification, and detailed characterization of N-Boc-1,3-diaminopropane, offering field-proven insights for its effective utilization.

Synthesis of N-Boc-1,3-diaminopropane: A Mechanistic and Practical Overview

The synthesis of N-Boc-1,3-diaminopropane is a classic example of amine protection, a fundamental transformation in organic chemistry.[4] The reaction involves the nucleophilic attack of an amine on di-tert-butyl dicarbonate (Boc anhydride), resulting in the formation of a stable carbamate.[3]

The "Why" Behind the Method: Controlling Stoichiometry for Mono-Protection

The primary challenge in synthesizing N-Boc-1,3-diaminopropane is achieving selective mono-protection over di-protection. This is accomplished by carefully controlling the stoichiometry of the reactants. A large excess of 1,3-diaminopropane is used relative to the Boc anhydride. This ensures that the Boc anhydride is more likely to react with an unprotected diamine molecule rather than the already mono-protected product, thereby maximizing the yield of the desired compound.

Reaction Mechanism

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[3] The process unfolds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,3-diaminopropane attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This initial step forms a tetrahedral intermediate.[3]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.[3]

-

Byproduct Decomposition: The tert-butyl carbonate subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[3]

It is crucial to perform this reaction in a well-ventilated area or under a fume hood, as the evolution of CO2 gas can cause pressure buildup in a closed system.[5][6]

Caption: Workflow for the synthesis of N-Boc-1,3-diaminopropane.

Detailed Experimental Protocol

This protocol is a robust and validated method for the synthesis of N-Boc-1,3-diaminopropane.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | 20.0 g | 0.270 mol |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 3.75 g | 0.0172 mol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~74 mL | - |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | - | 3 x 50 mL | - |

| Water | H₂O | - | 2 x 50 mL | - |

| Brine (Saturated NaCl solution) | NaCl | - | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-diaminopropane (20.0 g, 172 mmol) in 50 mL of dichloromethane (DCM).[7] Cool the suspension to 0°C using an ice bath.[7]

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (3.75 g, 17.2 mmol) in 24 mL of DCM.[7] Slowly add this solution to the cooled suspension of 1,3-diaminopropane over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.[7]

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7]

-

Purification: The crude product, typically an oil, can be further purified by column chromatography on silica gel to obtain pure N-Boc-1,3-diaminopropane.[7]

Characterization: A Multi-faceted Approach to Confirm Identity and Purity

Thorough characterization is essential to confirm the successful synthesis and purity of N-Boc-1,3-diaminopropane. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] For N-Boc-1,3-diaminopropane, the IR spectrum will exhibit characteristic peaks:

-

N-H Stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹, while the carbamate N-H will show a single band in a similar region.[8]

-

C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group in the Boc protecting group.

-

C-N Stretching: This will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.[8] The expected chemical shifts (in ppm, relative to TMS) for N-Boc-1,3-diaminopropane are:

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~1.6 ppm (quintet, 2H): The protons on the central carbon of the propane chain (-CH₂-CH₂-CH₂-).

-

~2.7 ppm (triplet, 2H): The protons on the carbon adjacent to the free amine (-CH₂-NH₂).

-

~3.1 ppm (quartet, 2H): The protons on the carbon adjacent to the Boc-protected amine (-CH₂-NHBoc).

-

The protons on the nitrogen atoms (NH and NH₂) will appear as broad signals and their chemical shifts can vary depending on the solvent and concentration.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[8] For N-Boc-1,3-diaminopropane (C₈H₁₈N₂O₂), the expected molecular weight is 174.24 g/mol .[1][9] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 175.

Chromatographic Techniques

-

Gas Chromatography (GC): GC can be used to assess the purity of N-Boc-1,3-diaminopropane.[10][11] A pure sample will show a single major peak in the chromatogram.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment.[13] Using a suitable column and mobile phase, the purity of the synthesized compound can be accurately determined.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-1,3-diaminopropane is presented below.

| Property | Value |

| CAS Number | 75178-96-0[1] |

| Molecular Formula | C₈H₁₈N₂O₂[1] |

| Molecular Weight | 174.24 g/mol [1] |

| Appearance | Colorless to white liquid or low melting solid[1] |

| Melting Point | 22 °C (lit.)[1] |

| Boiling Point | 203 °C (lit.)[1] |

| Density | 0.998 g/mL at 20 °C (lit.)[1] |

Conclusion: A Versatile Tool for Chemical Innovation

The synthesis and characterization of N-Boc-1,3-diaminopropane are fundamental processes for any research program that relies on this versatile building block. The ability to reliably produce and validate the purity of this compound is paramount for the successful synthesis of more complex and biologically active molecules. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their synthetic endeavors.

References

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]

- Vanden Heuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1964). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry, 36(8), 1550–1560.

-

ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N-Boc-1,3-propanediamine (≥97.0% (GC/NT)). Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 8. iransilicate.com [iransilicate.com]

- 9. medkoo.com [medkoo.com]

- 10. bre.com [bre.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-BOC-1,3-diaminopropane, 97% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Tert-butyl 3-aminopropylcarbamate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

Tert-butyl 3-aminopropylcarbamate, also known as N-Boc-1,3-diaminopropane, stands as a cornerstone in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1] Its bifunctional nature, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, offers a strategic advantage for the controlled introduction of a 1,3-diaminopropane moiety into complex molecular architectures.[1][2] The success of any synthetic endeavor hinges on a profound understanding of the physicochemical properties of its components, with solubility being a paramount consideration. A comprehensive grasp of a compound's solubility profile is critical for reaction optimization, purification, formulation, and ultimately, for ensuring the reproducibility and scalability of chemical processes.[3]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For tert-butyl 3-aminopropylcarbamate, several key features dictate its solubility behavior:

-

Polar Functional Groups: The presence of a primary amine (-NH₂) and a carbamate (-NHCOO-) group imparts a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors, facilitating strong interactions with polar solvents.[3]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group, while contributing to the overall molecular weight, also introduces a non-polar, sterically bulky aliphatic region. This feature can influence its solubility in less polar or non-polar solvents.[4]

-

Molecular Weight: With a molecular weight of 174.24 g/mol , tert-butyl 3-aminopropylcarbamate is a relatively small molecule, which generally favors solubility.[2]

-

Physical State: It exists as a colorless to pale yellow liquid or a low melting solid (melting point ~22 °C), which can impact the kinetics of dissolution.[1][2]

The interplay of these structural characteristics results in a molecule with a nuanced solubility profile, generally favoring polar organic solvents.

Solubility Profile of Tert-butyl 3-aminopropylcarbamate

Qualitative Solubility

Based on available literature and safety data sheets, tert-butyl 3-aminopropylcarbamate is qualitatively described as being soluble in a range of polar organic solvents.[2][4] This is attributed to the ability of its primary amine and carbamate functionalities to engage in hydrogen bonding with solvent molecules.[3]

Commonly cited solvents in which it is soluble include:

It is generally considered to be sparingly soluble to insoluble in water and non-polar solvents like hexanes.[3]

Quantitative Solubility Data

Comprehensive quantitative solubility data for tert-butyl 3-aminopropylcarbamate in a variety of organic solvents is not extensively reported in peer-reviewed literature. However, a key data point has been established in a common solvent used in early-stage drug discovery:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | ~0.574 | Not Specified | [3] |

Note: Ultrasonic assistance may be required to achieve this solubility in DMSO, and the hygroscopic nature of DMSO can influence the results.[3]

The lack of a comprehensive public dataset underscores the importance for researchers to experimentally determine the solubility of tert-butyl 3-aminopropylcarbamate in the specific solvent systems relevant to their applications. The following sections provide a detailed framework for this determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of tert-butyl 3-aminopropylcarbamate is not a static property but is influenced by several external factors. A thorough understanding of these variables is crucial for controlling and optimizing experimental conditions.

Caption: Key factors influencing the solubility of tert-butyl 3-aminopropylcarbamate.

-

Temperature: The dissolution of a solid in a liquid is a thermodynamic process. For many compounds, solubility increases with temperature as the process is endothermic. However, this relationship should be determined empirically for each solute-solvent system.

-

Solvent Properties: The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capability, and dielectric constant of the solvent will significantly impact its ability to solvate tert-butyl 3-aminopropylcarbamate.

-

pH of the Medium: The primary amine group in tert-butyl 3-aminopropylcarbamate has a basic character. In acidic conditions, this amine can be protonated to form an ammonium salt. This salt form is generally more polar and, consequently, may exhibit significantly different solubility characteristics, particularly in protic solvents.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. It is imperative to use a well-characterized and purified sample of tert-butyl 3-aminopropylcarbamate for accurate solubility determination.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Caption: Experimental workflow for thermodynamic solubility determination.

Materials and Equipment

-

Tert-butyl 3-aminopropylcarbamate (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl 3-aminopropylcarbamate to a series of vials. A visible amount of undissolved solid should remain at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step must be performed carefully to avoid disturbing the solid pellet.

-

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

-

Prepare a standard curve using known concentrations of tert-butyl 3-aminopropylcarbamate in the same solvent to accurately quantify the concentration in the diluted samples.

-

-

Calculation:

-

Determine the concentration of tert-butyl 3-aminopropylcarbamate in the diluted sample from the standard curve.

-

Calculate the original solubility in the solvent by applying the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Safety and Handling Considerations

Tert-butyl 3-aminopropylcarbamate is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It may also be harmful if swallowed.[5] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][5] Store the compound in a tightly sealed container in a cool, dry place.[2]

Conclusion

While a comprehensive public database of the quantitative solubility of tert-butyl 3-aminopropylcarbamate in a wide array of organic solvents remains to be fully established, its qualitative solubility in polar organic solvents is well-recognized. This technical guide has provided a detailed overview of the physicochemical properties that govern its solubility, synthesized the available data, and, most critically, presented a robust, step-by-step experimental protocol for the determination of its thermodynamic solubility. By empowering researchers with both the theoretical understanding and the practical methodology, this guide serves as an essential resource for the effective and scientifically sound application of this versatile building block in pioneering research and development.

References

- BenchChem. (2025). Chemical and Physical Properties of tert-Butyl (3-aminopropyl)

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. [Link]

- CymitQuimica. (n.d.). CAS 75178-96-0: tert-Butyl (3-aminopropyl)

- ChemicalBook. (2025). tert-Butyl N-(3-aminopropyl)

- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

Sources

- 1. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-aminopropylcarbamate

Introduction: The Structural Significance of Tert-butyl 3-aminopropylcarbamate

Tert-butyl 3-aminopropylcarbamate, a key bifunctional molecule, is a cornerstone in the synthesis of complex organic structures, particularly in pharmaceutical and materials science.[1] Its utility stems from the orthogonal reactivity of its two amine groups: a primary amine available for immediate reaction and a carbamate-protected amine that can be deprotected in a later synthetic step.[1] This differential protection scheme allows for precise, stepwise molecular construction.

The unequivocal confirmation of its structure and purity is therefore not merely a procedural step but a critical prerequisite for its successful application. This guide provides an in-depth analysis of the spectroscopic data of tert-butyl 3-aminopropylcarbamate, offering not just the data itself, but the rationale behind the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on the precise characterization of such foundational molecules.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of tert-butyl 3-aminopropylcarbamate.

Caption: Chemical structure of tert-butyl 3-aminopropylcarbamate.

Each spectroscopic technique probes different aspects of this structure, providing complementary information to build a complete analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl 3-aminopropylcarbamate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

A standard approach for acquiring a high-quality ¹H NMR spectrum of tert-butyl 3-aminopropylcarbamate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.[2]

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.[3]

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides good digital resolution.[2]

-

Data Interpretation and Causality

The ¹H NMR spectrum of tert-butyl 3-aminopropylcarbamate in CDCl₃ displays five distinct signals, each corresponding to a unique proton environment in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | 1.43 | Singlet | 9H |

| -CH ₂-CH₂-NH₂ | 1.62 | Multiplet | 2H |

| -CH ₂-NH₂ | 2.76 | Triplet | 2H |

| -CH ₂-NHBoc | 3.21 | Triplet | 2H |

| -NH - | 4.90 | Broad Singlet | 1H |

Table 1: ¹H NMR Spectral Data of Tert-butyl 3-aminopropylcarbamate in CDCl₃.[4][5]

-

The 9H Singlet at 1.43 ppm: This signal is characteristic of the nine equivalent protons of the tert-butyl group. The singlet multiplicity arises because there are no adjacent protons to cause splitting. Its upfield chemical shift is due to the shielding effect of the electron-donating alkyl groups.

-

The 2H Multiplet at 1.62 ppm: This signal corresponds to the central methylene group of the propyl chain. It appears as a multiplet (specifically, a quintet or pentet) due to coupling with the adjacent methylene groups on both sides.

-

The 2H Triplet at 2.76 ppm: This triplet is assigned to the methylene group adjacent to the primary amine. The triplet splitting pattern is a result of coupling to the two protons of the neighboring methylene group. The downfield shift compared to a simple alkane is due to the deshielding effect of the adjacent electronegative nitrogen atom.

-

The 2H Triplet at 3.21 ppm: This signal represents the methylene group attached to the carbamate nitrogen. It is the most downfield of the methylene signals due to the stronger electron-withdrawing effect of the carbamate group compared to the primary amine.

-

The 1H Broad Singlet at 4.90 ppm: This broad signal is characteristic of the N-H proton of the carbamate. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is standard.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 256 or more) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6]

-

Relaxation Delay (d1): A 2-second delay is generally sufficient for qualitative analysis.

-

Data Interpretation and Causality

The proton-decoupled ¹³C NMR spectrum in CD₃OD shows five distinct signals, confirming the number of unique carbon environments.

| Signal Assignment | Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 28.7 |

| -C H₂-CH₂-NH₂ | 34.0 |

| -C H₂-NH₂ | 39.5 |

| -C H₂-NHBoc | 40.5 |

| -C (CH₃)₃ | 79.5 |

| -C =O | 158.0 |

Table 2: ¹³C NMR Spectral Data of Tert-butyl 3-aminopropylcarbamate in CD₃OD. (Note: Approximate values compiled from various sources, solvent can affect shifts).[7]

-

Aliphatic Carbons (28.7 - 40.5 ppm): The signals for the methyl and methylene carbons appear in the expected aliphatic region. The chemical shifts are influenced by the proximity to electronegative atoms, with the carbons closer to nitrogen appearing further downfield.

-

Quaternary Carbon of t-butyl (79.5 ppm): The quaternary carbon of the tert-butyl group is significantly downfield due to its attachment to the electron-withdrawing oxygen atom of the carbamate.

-

Carbonyl Carbon (158.0 ppm): The carbonyl carbon of the carbamate group appears at a characteristic downfield chemical shift, which is a key indicator of this functional group.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid or low-melting solid like tert-butyl 3-aminopropylcarbamate, the simplest method is to place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Causality

The IR spectrum of tert-butyl 3-aminopropylcarbamate exhibits several key absorption bands that confirm the presence of the primary amine and the secondary carbamate functionalities.[8]

| Vibrational Mode | Observed Frequency (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | ~3360, ~3290 | Primary Amine (-NH₂) |

| N-H Bend (scissoring) | ~1570 | Primary Amine (-NH₂) |

| N-H Bend | ~1520 | Secondary Amine (in carbamate) |

| C=O Stretch | ~1690 | Carbamate (-NHCOO-) |

| C-H Stretch (sp³) | ~2870-2970 | Alkyl groups |

Table 3: Key IR Absorption Bands for Tert-butyl 3-aminopropylcarbamate.[8]

-

Primary Amine Vibrations: The two distinct peaks around 3360 and 3290 cm⁻¹ are a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching modes, respectively.[8] The N-H bending vibration around 1570 cm⁻¹ further confirms its presence.

-

Carbamate Vibrations: The strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carbamate group.[9][10] The peak around 1520 cm⁻¹ is attributed to the N-H bending of the secondary amine within the carbamate.

-

Alkyl C-H Stretches: The series of absorptions between 2870 and 2970 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the propyl chain and the tert-butyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) or by direct infusion.[3] Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for direct infusion, typically yielding the protonated molecule [M+H]⁺.

-

Instrumentation: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (174.24 g/mol ).[11]

Data Interpretation and Causality

The mass spectrum will show a molecular ion peak (or a protonated molecular ion peak) and several fragment ions.

Caption: Plausible mass spectrometry fragmentation pathways of tert-butyl 3-aminopropylcarbamate.

-

Molecular Ion: The molecular weight of tert-butyl 3-aminopropylcarbamate is 174.24 g/mol .[11] In ESI-MS, the base peak is often the protonated molecule [M+H]⁺ at m/z 175.[12] In EI-MS, the molecular ion peak at m/z 174 may be observed.

-

Characteristic Fragments: The Boc (tert-butyloxycarbonyl) protecting group gives rise to characteristic fragment ions.

-

Loss of isobutylene (m/z 56): A very common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a peak at [M-56]⁺.[13][14][15]

-

Loss of a tert-butyl radical (m/z 57): The loss of a tert-butyl radical (•C₄H₉) results in a fragment at [M-57]⁺.[16]

-

Formation of the tert-butyl cation (m/z 57): A prominent peak at m/z 57 corresponding to the stable tert-butyl cation ([C₄H₉]⁺) is also frequently observed.[16]

-

Conclusion: A Unified Spectroscopic Identity

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of tert-butyl 3-aminopropylcarbamate. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key amine and carbamate functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the assigned structure. This multi-technique approach ensures the highest level of confidence in the identity and purity of this vital synthetic building block, underpinning the integrity of subsequent research and development endeavors.

References

- BenchChem. (2025). Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide. BenchChem.

- BenchChem. (2025). Interpreting the Infrared Spectrum of tert-Butyl (3-aminopropyl)carbamate: A Comparative Guide. BenchChem.

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. BenchChem.

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for N-Boc protection of amines. Retrieved from [Link]

-

Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. Retrieved from [Link]

-

Perinu, C., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. acdlabs.com [acdlabs.com]

The Versatile Operon: Unlocking Synthetic Pathways with the Bifunctional Nature of Tert-butyl 3-aminopropylcarbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, stands as a cornerstone building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery.[1] Its value is derived from a unique bifunctional structure, featuring a nucleophilic primary amine at one terminus and a carbamate-protected primary amine at the other.[1] This arrangement provides chemists with a powerful tool for the controlled, sequential introduction of the 1,3-diaminopropane moiety into a diverse array of molecular architectures.[1] The differential reactivity of the two amino groups—one immediately reactive and the other latent—allows for strategic, multi-step syntheses with a high degree of precision. This guide offers a comprehensive exploration of the synthesis, chemical properties, and wide-ranging applications of this versatile reagent, with a particular focus on its utility in pharmaceutical research, including its role as a linker in Proteolysis-Targeting Chimeras (PROTACs) and in the synthesis of complex bioactive molecules.[1][2] Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to provide field-proven insights and facilitate its practical application in the laboratory.

Core Principles: The Bifunctional Advantage

The synthetic power of tert-butyl 3-aminopropylcarbamate originates from the orthogonal nature of its two amino groups. The terminal primary amine serves as a potent nucleophile, ready to engage in a variety of classical amine reactions. In contrast, the second amino group is masked by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and hydrogenolytic environments, yet it can be cleaved cleanly and efficiently under acidic conditions.[1][3] This "on/off" capability is the key to its role as a versatile building block, allowing chemists to dictate the sequence of bond formation with exceptional control.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 75178-96-0 | [4][5] |

| Molecular Formula | C₈H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 174.24 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [4][6] |

| Melting Point | 22 °C | [4][7] |

| Boiling Point | 203 °C (lit.) | [4] |

| Density | 0.998 g/mL at 20 °C (lit.) | [4] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, dichloromethane) | [4][6] |

Safety and Handling

As a corrosive substance, tert-butyl 3-aminopropylcarbamate can cause severe skin burns and eye damage and may be harmful if swallowed.[4][5] All handling must be conducted in a well-ventilated fume hood. The use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] The compound should be stored in a tightly sealed container in a cool, dry place.[4]

The Synthetic Toolkit: Exploiting the Free Primary Amine

The unmasked primary amine is a versatile handle for a multitude of chemical transformations, allowing for the covalent attachment of the 1,3-diaminopropane linker to a molecule of interest.[1]

Caption: Core reactions of the primary amine of tert-butyl 3-aminopropylcarbamate.

Acylation: Forging Amide Bonds

The acylation of the primary amine is a fundamental transformation, readily achieved with acyl chlorides, anhydrides, or activated esters to form robust amide bonds.[1] This reaction is the principal method for integrating the protected diamine linker into peptides, peptidomimetics, and other complex molecular frameworks.[1] The resulting amide is stable, providing a reliable connection point for subsequent synthetic manipulations.

Reductive Amination: Diversifying Structure

Reductive amination offers an efficient and highly versatile pathway for the N-alkylation of the primary amine with a vast range of aldehydes and ketones.[1] The causality behind this choice is its operational simplicity and broad substrate scope. The reaction typically proceeds via the in situ formation of an imine intermediate, which is then immediately reduced by a mild hydride source like sodium triacetoxyborohydride (STAB).[1] This avoids the isolation of the often-unstable imine and minimizes side reactions, making it a trustworthy and high-yielding method for introducing diverse substituents.[1][8]

Experimental Protocol: Reductive Amination

-

Dissolve tert-butyl (3-aminopropyl)carbamate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions.

-

Stir the reaction at room temperature for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated product.[1]

Sulfonylation and Urea Formation

The nucleophilic amine readily reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides, a critical functional group in many therapeutic agents.[1] Similarly, reaction with isocyanates and isothiocyanates provides a direct and efficient route to ureas and thioureas, respectively.[1] These reactions further expand the synthetic utility of the building block, enabling access to a wider chemical space in drug discovery programs.

The Latent Functionality: The Power of the Boc Group

The Boc group's role is to remain inert during the initial modifications of the primary amine and then be removed at a strategic point to reveal a new reactive site. This orthogonality is a cornerstone of modern multi-step synthesis.[3][9]

Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc deprotection relies on treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism is a self-validating system based on fundamental carbocation chemistry.

Caption: The mechanism of acid-catalyzed Boc deprotection.

The process begins with the protonation of the carbamate oxygen, which weakens the C-O bond.[3] This is followed by the collapse of the protonated intermediate to release the free amine (as its conjugate acid), carbon dioxide, and a highly stable tertiary carbocation (the tert-butyl cation).[3][10] The stability of this carbocation is the thermodynamic driving force for the reaction. In the presence of nucleophilic scavengers, the cation can be trapped; otherwise, it typically eliminates a proton to form isobutylene gas.[3]

Standard Deprotection Protocols: A Comparative Guide

The choice of deprotection agent is dictated by the substrate's sensitivity and the desired final salt form.

| Method | Reagent | Typical Conditions | Advantages | Considerations |

| TFA | Neat Trifluoroacetic Acid or 20-50% in DCM | 0°C to RT, 30 min - 2 h | Fast, efficient, volatile byproduct | Harshly acidic, can cleave other acid-labile groups.[11][12] |

| HCl | 4M HCl in 1,4-Dioxane or Ethyl Acetate | RT, 1-4 h | Yields the hydrochloride salt directly, often precipitates | Dioxane is a peroxide-former; may be slower than TFA.[3] |

| Lewis Acid | TMSI, ZnBr₂ | RT, overnight | Milder conditions for some substrates | Reagents can be moisture-sensitive; may require specific workup.[11] |

Protocol 3.2.1: Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected substrate in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise.

-

Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed (usually 30-60 minutes).[3]

-

Remove the solvent and excess TFA under reduced pressure.

-

Workup: To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

Protocol 3.2.2: Deprotection using HCl in Dioxane

-

Dissolve or suspend the Boc-protected substrate in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours.[3]

-

Monitor the reaction by TLC or LC-MS. The product hydrochloride salt often precipitates from the solution.

-

Upon completion, the solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove non-polar impurities.[3]

-

Dry the resulting solid under vacuum.

Application in Complex Molecular Architectures

The true power of tert-butyl 3-aminopropylcarbamate is realized in its application to the synthesis of complex, high-value molecules.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the bifunctional nature of this reagent allows it to act as a non-alpha-amino acid building block or a linker to attach other moieties to a peptide chain.

Caption: Workflow for incorporating the linker in Solid-Phase Peptide Synthesis.

The free primary amine is coupled to the N-terminus of the resin-bound peptide using standard peptide coupling conditions.[1] After incorporation, the Boc group is removed under acidic conditions (e.g., TFA), which are orthogonal to the Fmoc-based protection strategy often used for the peptide backbone itself.[13] This unmasks a new primary amine on the linker, which can then be used for further peptide chain elongation or for the attachment of reporter groups, fluorophores, or other molecules.

Case Study: A Critical Linker in PROTAC Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[14][15] The linker connecting the target-binding ligand and the E3-binding ligand is critical for efficacy. Tert-butyl 3-aminopropylcarbamate is an ideal starting point for building these linkers.[2][16]

Caption: Role as a central linker component in a PROTAC molecule.

In a typical PROTAC synthesis, the primary amine of tert-butyl 3-aminopropylcarbamate can be acylated by a carboxylic acid derivative of the E3 ligase ligand. Following this, the Boc group is removed to reveal the terminal amine, which is then coupled to an activated carboxylic acid on the target-binding ligand, completing the assembly of the PROTAC.[14][17]

Synthesis of Polyamine Analogues

Natural polyamines like spermidine and spermine are vital for cell growth, and their analogues are investigated as potential anticancer agents.[1] Tert-butyl 3-aminopropylcarbamate provides the core 1,3-diaminopropane unit for these structures, enabling the systematic synthesis of libraries of polyamine derivatives for structure-activity relationship (SAR) studies.[1][7][18]

Synthesis and Purification

The most common and efficient synthesis involves the selective mono-protection of 1,3-diaminopropane.[1] The causality behind using a large excess of the diamine is Le Châtelier's principle; it statistically favors the reaction of a molecule of di-tert-butyl dicarbonate (Boc₂O) with only one of the two available amino groups on different diamine molecules, thus minimizing the formation of the undesired di-protected byproduct.

Protocol 5.1: Efficient Mono-Boc Protection of 1,3-Diaminopropane

-

Set up a round-bottom flask with a stir bar and cool to 0 °C in an ice bath.

-

Add a solution of 1,3-diaminopropane (5-10 equivalents) in dichloromethane (DCM).

-

Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in DCM.

-

Add the Boc₂O solution dropwise to the stirred diamine solution over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.[1]

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate. The excess water-soluble diamine remains in the aqueous phase.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product, typically as a colorless oil or low-melting solid.[1]

Conclusion

Tert-butyl 3-aminopropylcarbamate is a testament to the power of strategic functional group protection in organic synthesis. Its bifunctional nature, characterized by a reactive primary amine and a selectively masked secondary amine, provides a reliable and versatile platform for chemists.[1] From its foundational role in building polyamine analogues to its critical application as a linker in cutting-edge therapeutics like PROTACs, this reagent empowers the construction of complex molecules with precision and control. The field-proven protocols and mechanistic understanding detailed in this guide underscore its status as an indispensable tool for researchers and scientists in the ongoing pursuit of novel chemical entities and advanced drug development.

References

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- Chemical and physical properties of tert-Butyl (3-aminopropyl)

-

tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2. PubChem. [Link]

-

tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0. AxisPharm. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

-

tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0. Chemsrc. [Link]

-

t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Semantic Scholar. [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. JoVE. [Link]

-

Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health. [Link]

-